molecular formula C23H18FN3O3S B2478380 N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide CAS No. 862806-58-4

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide

Cat. No.: B2478380
CAS No.: 862806-58-4
M. Wt: 435.47
InChI Key: YPKUDVNQRPONGG-UHFFFAOYSA-N
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Description

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide is a complex organic compound that features a combination of indole, thioether, and nitrobenzamide functional groups

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could result in changes that contribute to these activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the diverse biological activities associated with indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide typically involves multiple steps. One common approach is to start with the synthesis of the indole derivative, followed by the introduction of the thioether linkage, and finally the attachment of the nitrobenzamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thioether-containing molecules. Examples include:

  • N-(2-(1H-indol-3-yl)ethyl)-2-nitrobenzamide
  • N-(2-(4-fluorophenyl)thio)ethyl)-2-nitrobenzamide

Uniqueness

What sets N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-nitrobenzamide apart is the combination of its functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S/c24-16-11-9-15(10-12-16)21-22(17-5-1-3-7-19(17)26-21)31-14-13-25-23(28)18-6-2-4-8-20(18)27(29)30/h1-12,26H,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKUDVNQRPONGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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